molecular formula C21H31N3O3 B6053433 1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide

1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide

カタログ番号: B6053433
分子量: 373.5 g/mol
InChIキー: WLKSGQWHYMYUIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor. It has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.

科学的研究の応用

1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and it has also been studied for its potential use in treating addiction and anxiety disorders.

作用機序

1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of the commonly used antiepileptic drug vigabatrin.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, leading to increased inhibition of neuronal activity. This increased inhibition has been shown to reduce seizures in animal models of epilepsy. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, and it has been studied for its potential use in treating anxiety disorders.

実験室実験の利点と制限

1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it an ideal tool for studying the role of GABA in neurological disorders. It has also been shown to be effective in reducing seizures and drug-seeking behavior in animal models, making it a promising candidate for further therapeutic development.
One limitation of this compound is its potential toxicity. It has been shown to cause retinal toxicity in animal models, and it is currently being studied for its potential toxicity in humans. Additionally, its mechanism of action may not be specific to GABA aminotransferase, as it has been shown to inhibit other enzymes as well.

将来の方向性

There are several future directions for the study of 1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide. One direction is the further development of this compound as a therapeutic agent for epilepsy, addiction, and anxiety disorders. Another direction is the study of the potential toxicity of this compound in humans. Additionally, the mechanism of action of this compound could be further studied to determine its specificity for GABA aminotransferase and its potential inhibition of other enzymes. Finally, the potential use of this compound in combination with other drugs could also be studied for its potential therapeutic benefits.

合成法

1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide can be synthesized through a multistep process using commercially available starting materials. The synthesis involves the reaction of 6-oxo-piperidine-3-carboxylic acid with cyclohexylmethylamine, followed by the reaction of the resulting intermediate with 3-(3-pyridinyloxy)propylamine. The final product is obtained after purification and isolation through chromatography.

特性

IUPAC Name

1-(cyclohexylmethyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c25-20-10-9-18(16-24(20)15-17-6-2-1-3-7-17)21(26)23-12-5-13-27-19-8-4-11-22-14-19/h4,8,11,14,17-18H,1-3,5-7,9-10,12-13,15-16H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKSGQWHYMYUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCCCOC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。